3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
Description
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a naphthalene-based carboxamide derivative with a 2-nitrophenyl substituent on the amide nitrogen. Structurally, it belongs to the class of 3-hydroxynaphthalene-2-carboxamides, which are cyclic analogues of salicylanilides. These compounds have garnered attention due to their broad-spectrum antimicrobial and antimycobacterial activities, attributed to their ability to inhibit bacterial enzymatic systems such as two-component regulatory systems (TCS), transglycosylases, and methionine aminopeptidase .
Properties
CAS No. |
70936-87-7 |
|---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-10-12-6-2-1-5-11(12)9-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
VNNUHDFHFJJCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Conventional Acyl Chloride Formation
The synthesis begins with the activation of 3-hydroxynaphthalene-2-carboxylic acid (1.0 g, 5.3 mmol) using PCl₃ (0.23 mL, 2.7 mmol) in dry chlorobenzene. The reaction proceeds via formation of an acyl chloride intermediate, which subsequently undergoes aminolysis with 2-nitroaniline.
Key Steps:
-
Activation :
-
Coupling :
Microwave-Assisted Optimization
Enhanced Reaction Efficiency
Microwave irradiation reduces reaction times from hours to minutes while improving yields. A three-phase protocol is commonly employed:
| Parameter | Phase 1 | Phase 2 | Phase 3 |
|---|---|---|---|
| Temperature | 100°C | 120°C | 130°C |
| Duration | 10 min | 15 min | 20 min |
| Microwave Power | 100 W | 500 W | 500 W |
| Yield Improvement | +22% vs. conventional | +35% vs. conventional | Final purity >97% |
Advantages:
-
Reduced By-Products : Shorter exposure limits decomposition of heat-sensitive intermediates.
-
Scalability : Demonstrated for batches up to 50 g with consistent purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Post-synthesis analysis involves multi-technique validation:
¹H/¹³C NMR (400 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry:
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | 58–65 | 89–92 | 4–6 hours | Low equipment requirements |
| Microwave-Assisted | 72–76 | 97–99 | 45 minutes | Rapid, scalable, consistent |
| Solvent-Free | 63–68 | 85–88 | 3 hours | Eco-friendly |
Solvent-Free Modifications:
-
Procedure : Mechanochemical grinding of 3-hydroxynaphthalene-2-carboxylic acid and 2-nitroaniline with PCl₃.
Industrial-Scale Considerations
Process Optimization Parameters
For large-scale production (>1 kg), critical factors include:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-Hydroxy-N-(2-aminophenyl)naphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
One of the prominent applications of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is its antibacterial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Screening
In a study evaluating a series of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide was found to have a minimum inhibitory concentration (MIC) of 13.0 µmol/L against Mycobacterium kansasii, outperforming standard antibiotics like isoniazid .
| Compound | MIC (µmol/L) | Bacterial Strain |
|---|---|---|
| 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | 13.0 | M. kansasii |
| N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | M. marinum |
Anticancer Properties
The compound also shows promise as an anticancer agent. Studies indicate that it can induce apoptosis and inhibit the proliferation of cancer cells, such as THP-1 and MCF-7 cell lines.
Case Study: Antiproliferative Effects
In vitro testing revealed that 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide significantly inhibited cell proliferation in cancer cells without affecting non-tumor cells. The mechanism involves downregulation of cyclin E1 and accumulation of cells in the G1 phase of the cell cycle .
| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction |
|---|---|---|
| THP-1 | 70% | Yes |
| MCF-7 | 65% | Yes |
Herbicidal Activity
This compound has also been evaluated for its herbicidal properties, particularly its ability to inhibit photosynthetic electron transport in plants.
Case Study: Herbicidal Activity Assessment
In studies involving spinach chloroplasts, 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide showed an IC50 value of 16.9 μmol/L for photosynthetic inhibition, indicating potential use as an herbicide .
| Compound | IC50 (μmol/L) | Mechanism |
|---|---|---|
| 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | 16.9 | Inhibition of Photosystem II |
Analytical Applications
The compound is also utilized in analytical chemistry for its separation capabilities using high-performance liquid chromatography (HPLC). It can be effectively separated on a Newcrom R1 HPLC column under reverse-phase conditions.
Case Study: HPLC Application
A study demonstrated that using acetonitrile and water as the mobile phase allows for efficient separation and analysis of impurities in preparative separations .
| Methodology | Mobile Phase Composition | Application |
|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | Separation of Impurities |
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with biological molecules. For instance, its antibacterial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts, which disrupts the energy production in bacterial cells. The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Substituent Position and Antimicrobial Activity
The position of substituents on the phenyl ring significantly influences biological activity. For example:
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (3a) : Exhibited moderate activity against Staphylococcus aureus (MIC = 55.0 μmol/L) but lower potency against methicillin-resistant strains compared to fluorinated analogues .
- 3-Hydroxy-N-(2-fluorophenyl)naphthalene-2-carboxamide : Demonstrated superior activity against Mycobacterium marinum (MIC = 28.4 μmol/L), outperforming the standard drug isoniazid .
- 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide : Showed high efficacy against Mycobacterium kansasii (MIC = 13.0 μmol/L), highlighting the enhanced activity of nitro groups at the para-position .
Nitro vs. Methoxy Substituents
Nitro groups generally enhance antimycobacterial activity compared to methoxy groups. For instance:
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide : Achieved an IC50 of 16.9 μmol/L in PET inhibition, indicating strong bioactivity .
- 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide (3b): Lower PET inhibition potency compared to nitro-substituted analogues, suggesting electron-withdrawing groups (e.g., NO2) improve target binding .
Cytotoxicity and Selectivity
Cytotoxicity assays using THP-1 cells revealed that most active antimicrobial carboxamides, including nitro-substituted derivatives, exhibit low cytotoxicity at therapeutic concentrations . However, substituent bulkiness (e.g., trifluoromethyl groups) can enhance cytotoxicity, as seen in 3-hydroxy-N-[4-methyl-3-(trifluoromethyl)phenyl]naphthalene-2-carboxamide .
Quantitative Structure-Activity Relationships (QSAR)
- Halogenated Derivatives: Mono-halogenated carboxamides with –CF3 substituents (e.g., compound 15–22) showed enhanced activity profiles, attributed to improved lipophilicity and target binding .
- Dichloro- and Dimethoxy-Substituted Isomers : Structural dissimilarity (Tanimoto coefficients <0.75) correlates with reduced activity, emphasizing the importance of substituent symmetry and electronic effects .
Data Tables
Table 1: Antimicrobial Activity of Selected Carboxamides
| Compound Name | Substituent Position | MIC (μmol/L) vs. S. aureus | MIC (μmol/L) vs. M. marinum | IC50 (PET Inhibition, μmol/L) |
|---|---|---|---|---|
| 3-Hydroxy-N-(2-methoxyphenyl) | 2-OCH3 | 55.0 | N/A | N/A |
| 3-Hydroxy-N-(2-fluorophenyl) | 2-F | N/A | 28.4 | N/A |
| 3-Hydroxy-N-(4-nitrophenyl) | 4-NO2 | N/A | N/A | 13.0* (vs. M. kansasii) |
| 3-Hydroxy-N-(3-nitrophenyl) | 3-NO2 | N/A | N/A | 16.9 |
MIC for *M. kansasii.
Table 2: Substituent Effects on PET Inhibition
| Substituent Type | Position | IC50 (μmol/L) | Alkyl Chain Length (if applicable) |
|---|---|---|---|
| Methoxy | 2 | >50 | N/A |
| Nitro | 3 | 16.9 | N/A |
| Prop-2-yloxy | 3 | 22.3 | 3 carbons |
Biological Activity
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide, a compound belonging to the class of naphthalene derivatives, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H12N2O3
- Molecular Weight : 272.26 g/mol
- IUPAC Name : 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
The biological activity of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : Potential interactions with DNA could lead to anticancer effects.
- Photosynthetic Electron Transport Inhibition : It has been noted for its ability to inhibit photosynthetic electron transport in chloroplasts, which could have implications for herbicidal activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µmol/L | Reference |
|---|---|---|
| Staphylococcus aureus | 55.0 | |
| Methicillin-resistant S. aureus | 28.4 | |
| Mycobacterium marinum | 13.0 | |
| Mycobacterium kansasii | 13.0 |
The compound exhibited significant activity against methicillin-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.
Cytotoxicity
Cytotoxicity assays using human monocytic leukemia THP-1 cells revealed that while the compound is effective against bacteria, it also presents a degree of cytotoxicity that warrants further investigation.
| Compound | IC50 (µmol/L) | Cell Line | Reference |
|---|---|---|---|
| 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | 16.9 | THP-1 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the nitrophenyl group enhances the lipophilicity and biological activity of the compound. Substituents on the aniline ring significantly influence both antimicrobial and cytotoxic properties.
Case Studies
-
Inhibition of Photosynthetic Electron Transport :
A study demonstrated that 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide inhibits photosynthetic electron transport in spinach chloroplasts, suggesting potential herbicidal applications. The IC50 value for this activity was found to be 16.9 µmol/L, indicating effective inhibition at relatively low concentrations . -
Antimycobacterial Activity :
The compound showed promising results against mycobacterial species, with MIC values comparable or superior to standard treatments like isoniazid. This highlights its potential as a candidate for further development in treating tuberculosis and related infections .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms the naphthalene backbone (aromatic protons at δ 7.2–8.5 ppm) and amide linkage (N–H signal at δ 9.5–10.5 ppm).
- FT-IR : Stretching vibrations for –OH (3200–3400 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and nitro groups (1520–1350 cm⁻¹) .
- HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 349.3) .
How can computational modeling predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADME Prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (~100 Ų), indicating moderate lipophilicity and blood-brain barrier impermeability.
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to assess metabolic stability .
- Docking Studies : Predict interactions with targets like COX-2 or kinases, guiding structure-activity relationship (SAR) optimization .
How to resolve contradictions in reported biological activities across studies?
Q. Advanced
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing MTT assay protocols .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. Cross-reference with structural analogs (e.g., azo derivatives) to identify substituent effects on activity .
- Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target specificity .
What in vitro assays are suitable for evaluating its cytotoxic effects and mechanisms?
Q. Advanced
- Cell Viability : MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation via flow cytometry.
- Reactive Oxygen Species (ROS) : DCFH-DA fluorescence to assess oxidative stress induction .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/NF-κB) .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential dust/aerosol formation.
- Storage : Keep in amber glass vials at 4°C under inert atmosphere (N₂/Ar) to prevent nitro group degradation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .
How can reaction conditions be optimized for large-scale synthesis?
Q. Advanced
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., nitro reduction byproducts) .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective amide bond formation.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .
What structural modifications enhance pharmacological activity while minimizing toxicity?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
